Daldinin D
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Overview
Description
Daldinin D is a natural product found in Penicillium thymicola with data available.
Scientific Research Applications
Antioxidative Activity
Daldinin D, along with other azaphilone derivatives like daldinins E and F, has been identified in the fungus Hypoxylon fuscum. These compounds have been shown to exhibit antioxidative activities. The antioxidative properties were estimated by their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, suggesting their potential in oxidative stress-related applications (Quang et al., 2004).
Biological Evaluation for Cellular Protection
In a study focused on hyperglycemia-induced endothelial cell death, derivatives of daldinin A were synthesized and evaluated for their biological activity. These derivatives, including those related to this compound, showed significant protection for endothelial cells against damage caused by high glucose levels. This indicates a potential therapeutic application of this compound in managing diabetes-related endothelial damage (Sun et al., 2021).
Structural Analysis and Isolation
This compound has been isolated from various sources, including the microfungus Penicillium thymicola, and its structure has been determined through spectroscopic methods. This research is crucial for understanding the chemical nature of this compound and its potential applications in various fields, including pharmacology and biochemistry (Ariza et al., 2001).
Potential in Neuroprotection
Although not directly involving this compound, research on related compounds like dimethyl fumarate has shown neuroprotective effects following traumatic brain injury. This research opens possibilities for exploring this compound and related compounds in the context of neuroprotection and neurological disorders (Krämer et al., 2017).
Implications in Fungal Taxonomy
Studies on the taxonomy of Daldinia, the genus from which this compound is derived, have highlighted the importance of secondary metabolites like this compound in fungal taxonomy. These studies contribute to a deeper understanding of fungal biodiversity and the role of secondary metabolites in distinguishing fungal species (Stadler et al., 2014).
Properties
Molecular Formula |
C21H24O10 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(3R,3'R,4R,6'S,7S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate |
InChI |
InChI=1S/C21H24O10/c1-10-6-7-17(28-11(2)22)21(30-10)19(29-12(3)23)14-8-16(25)20(5,31-13(4)24)18(26)15(14)9-27-21/h8-10,17,19H,6-7H2,1-5H3/t10-,17+,19+,20-,21-/m0/s1 |
InChI Key |
FHJLYQODAHDGIV-YNDOHWJBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(O1)[C@@H](C3=CC(=O)[C@](C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2(O1)C(C3=CC(=O)C(C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
daldinin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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